molecular formula C23H24FN3O2 B11352353 N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11352353
M. Wt: 393.5 g/mol
InChI Key: ALMBZWBZCKGDKI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole moiety.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine ring may influence its binding affinity and selectivity. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions.

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24FN3O2/c1-2-15-3-6-19(7-4-15)26-23(29)17-11-22(28)27(14-17)10-9-16-13-25-21-8-5-18(24)12-20(16)21/h3-8,12-13,17,25H,2,9-11,14H2,1H3,(H,26,29)

InChI Key

ALMBZWBZCKGDKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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